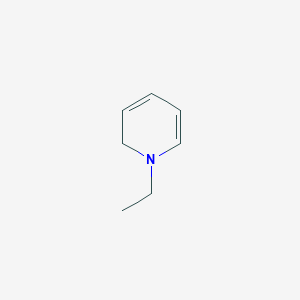

1-Ethylpyridine

描述

BenchChem offers high-quality 1-Ethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-ethyl-2H-pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-2-8-6-4-3-5-7-8/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRIXEWTILHNCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-ethylpyridinium bromide synthesis reaction mechanism

An In-Depth Technical Guide to the Synthesis and Reaction Mechanism of 1-Ethylpyridinium Bromide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-ethylpyridinium bromide, a versatile pyridinium-based ionic liquid. The document delves into the core reaction mechanism, offers detailed, field-proven experimental protocols for both accelerated and conventional synthesis, and establishes a self-validating framework through rigorous data presentation and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this fundamental chemical transformation.

Introduction: The Significance of 1-Ethylpyridinium Bromide

1-Ethylpyridinium bromide is a quaternary ammonium salt, a member of the ionic liquid (IL) class of compounds.[1] Ionic liquids are salts with melting points near or below room temperature, possessing unique properties such as negligible vapor pressure, high thermal stability, and tunable solvency.[1] These characteristics make them highly attractive as "green" solvents and catalysts in a wide array of chemical processes.[1] Specifically, 1-ethylpyridinium bromide finds utility as a phase transfer catalyst, an electrolyte in electrochemical applications like batteries and supercapacitors, and as a precursor for the synthesis of more complex functionalized ionic liquids.[1][2] Its synthesis is a classic example of a quaternization reaction, offering a perfect model for studying fundamental reaction kinetics and mechanisms.

The Core Reaction Mechanism: A Closer Look at the Menshutkin Reaction

The synthesis of 1-ethylpyridinium bromide from pyridine and ethyl bromide is a classic example of the Menshutkin reaction , first described by Nikolai Menshutkin in 1890. This reaction involves the alkylation of a tertiary amine (pyridine) with an alkyl halide (ethyl bromide) to form a quaternary ammonium salt.[3]

At its core, the mechanism is a bimolecular nucleophilic substitution (SN2 ). The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the pyridine ring acts as the nucleophile. This nitrogen attacks the electrophilic alpha-carbon (the carbon bonded to the bromine) of ethyl bromide.

-

Transition State: The reaction proceeds through a single, highly organized transition state. In this state, the new nitrogen-carbon (N-C) bond is partially formed while the carbon-bromine (C-Br) bond is partially broken. This transition state features a significant separation of charge, with a partial positive charge developing on the nitrogen atom and a partial negative charge on the bromine atom.

-

Product Formation: The C-Br bond fully cleaves, and the bromide ion (Br⁻) is expelled as the leaving group. This results in the formation of the 1-ethylpyridinium cation and the bromide anion, which are ionically bonded.

The SN2 nature of this reaction dictates that it occurs in a single, concerted step without the formation of a stable intermediate.

Causality in Mechanism: The Decisive Role of the Solvent

The choice of solvent is paramount in the Menshutkin reaction due to the charge development in the transition state. The reactants, pyridine and ethyl bromide, are neutral molecules. However, the transition state is highly polar, and the final product is an ionic salt.

-

Polar Solvents: Polar solvents, particularly polar aprotic solvents like acetonitrile or acetone, are highly effective at stabilizing the charge-separated transition state through dipole-dipole interactions. This stabilization lowers the overall activation energy of the reaction, leading to a significant acceleration of the reaction rate.

-

Nonpolar Solvents: In nonpolar solvents, the transition state is destabilized relative to the neutral reactants, resulting in a higher activation energy and a much slower reaction.

This dramatic solvent effect is a hallmark of the Menshutkin reaction and a key consideration in protocol design.

Visualizing the SN2 Mechanism

The following diagram illustrates the concerted nucleophilic attack, the trigonal bipyramidal transition state, and the final product formation.

Caption: SN2 mechanism for the synthesis of 1-ethylpyridinium bromide.

Experimental Protocols: Synthesis of 1-Ethylpyridinium Bromide

A robust protocol is self-validating. Two field-proven methods are presented here: an accelerated microwave/ultrasound-assisted synthesis for rapid and high-yield production, and a conventional thermal method for laboratories without specialized equipment.

Method 1: Accelerated Synthesis via Combined Ultrasound-Microwave Irradiation

This modern approach leverages the synergistic effects of microwave and ultrasonic energies to dramatically reduce reaction times and improve yields.[1]

-

Causality of Acceleration: Microwave irradiation provides rapid, uniform, and efficient heating by directly coupling with polar molecules in the reaction mixture.[4] This bypasses the slow process of conventional thermal conduction and can lead to temperatures that accelerate reactions far beyond what is achievable with standard heating.[4] Simultaneously, ultrasound provides energy through acoustic cavitation—the formation and collapse of microscopic bubbles—which creates localized high-pressure and high-temperature "hot spots" and enhances mass transfer, further promoting the reaction.[5]

Detailed Protocol: [1]

-

Reagent Preparation: To a 1000 mL round-bottom flask suitable for a microwave reactor, add pyridine (4.0 mol, ~316 g) and ethyl bromide (4.2 mol, ~457 g). A slight excess (5 mol%) of the alkylating agent, ethyl bromide, is used to ensure the complete conversion of the pyridine.

-

System Assembly: Equip the flask with a cooling water condensation system to manage any volatile components under irradiation. Place the flask within a combined ultrasound-microwave reactor.

-

Reaction Conditions: Set the ultrasonic power to 1000 W and the microwave heating power to 800 W.

-

Initiation and Monitoring: Maintain the internal reaction temperature at 50 °C for a duration of 60 minutes.

-

Workup and Isolation: Upon completion, the product, 1-ethylpyridinium bromide, is obtained as a solid or viscous oil. Allow the mixture to cool to room temperature. The crude product can then be purified as described in the purification section.

Method 2: Conventional Synthesis via Thermal Heating

This protocol represents a standard and reliable method based on established principles of the Menshutkin reaction. It is suitable for any standard laboratory equipped with heating mantles and glassware.

Detailed Protocol:

-

Reagent Preparation: In a 500 mL round-bottom flask, combine pyridine (1.0 mol, ~79 g) and 150 mL of a polar aprotic solvent such as acetonitrile. The solvent helps to facilitate the reaction by stabilizing the transition state.

-

System Assembly: Equip the flask with a magnetic stirrer and a reflux condenser. Heat the mixture using a heating mantle set upon a magnetic stir plate.

-

Addition of Alkyl Halide: While stirring, slowly add ethyl bromide (1.05 mol, ~114 g) to the flask. The reaction is exothermic; a controlled addition is necessary to manage the initial heat evolution.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (the boiling point of acetonitrile is ~82 °C) and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by the precipitation of the product, which is often insoluble in the reaction solvent.

-

Workup and Isolation: After the reaction period, remove the heat source and allow the flask to cool to room temperature, then further cool in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold diethyl ether or ethyl acetate to remove any unreacted starting materials.

Protocol Validation and Data

The integrity of any synthesis is validated by the yield and the purity of the final product, confirmed through characterization.

Quantitative Data Summary

The following table summarizes and compares the key quantitative parameters for the two described synthetic methods.

| Parameter | Method 1: Microwave/Ultrasound[1] | Method 2: Conventional Heating |

| Pyridine | 4.0 mol | 1.0 mol |

| Bromoethane | 4.2 mol (1.05 eq) | 1.05 mol (1.05 eq) |

| Solvent | None (Neat) | Acetonitrile (~150 mL) |

| Temperature | 50 °C | ~82 °C (Reflux) |

| Reaction Time | 60 minutes | 6 - 8 hours |

| Reported Yield | 89% | Typically 70-85% |

Purification Protocol: Recrystallization

The crude 1-ethylpyridinium bromide, which may appear as a white to off-white or yellowish solid, can be purified by recrystallization to remove residual starting materials and side products.

-

Solvent Selection: A common and effective technique is to use a binary solvent system. Dissolve the crude product in a minimum amount of a hot polar solvent in which it is soluble (e.g., ethanol, isopropanol).

-

Crystallization: To the hot, clear solution, slowly add a less polar "anti-solvent" in which the product is insoluble (e.g., ethyl acetate or diethyl ether) until the solution becomes faintly cloudy.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath for at least 30 minutes to induce the formation of pure crystals.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small volume of the cold anti-solvent, and dry under vacuum.

Characterization Data for a Self-Validating System

The identity and purity of the synthesized 1-ethylpyridinium bromide must be confirmed.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 117-121 °C.[1]

-

Spectroscopic Analysis (NMR): Nuclear Magnetic Resonance spectroscopy is the definitive method for structural confirmation. The spectra should be consistent with the structure of the 1-ethylpyridinium cation.[6]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~9.1 ppm (d, 2H): Protons on carbons 2 and 6 (ortho to nitrogen). These are the most deshielded aromatic protons due to the strong electron-withdrawing effect of the adjacent positively charged nitrogen atom.

-

δ ~8.6 ppm (t, 1H): Proton on carbon 4 (para to nitrogen).

-

δ ~8.2 ppm (t, 2H): Protons on carbons 3 and 5 (meta to nitrogen).

-

δ ~4.6 ppm (q, 2H): Methylene protons (-CH₂-) of the ethyl group. These are deshielded by the adjacent positive nitrogen.

-

δ ~1.5 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~146-148 ppm: Carbons 2, 4, and 6 of the pyridinium ring.

-

δ ~128-130 ppm: Carbons 3 and 5 of the pyridinium ring.

-

δ ~58 ppm: Methylene carbon (-CH₂-) of the ethyl group.

-

δ ~17 ppm: Methyl carbon (-CH₃) of the ethyl group.

-

-

Conclusion

The synthesis of 1-ethylpyridinium bromide via the Menshutkin reaction is a foundational process in organic and materials chemistry. This guide has detailed the underlying SN2 mechanism, emphasizing the critical role of solvent polarity in dictating reaction kinetics. By providing validated, step-by-step protocols for both accelerated microwave-assisted and conventional thermal methods, this document equips researchers with reliable and efficient pathways to this important ionic liquid. The inclusion of comprehensive quantitative data and characterization benchmarks provides a self-validating framework, ensuring that scientists can confidently produce and verify this versatile chemical compound for applications ranging from green chemistry to advanced electrochemical systems.

References

-

PubChem. Ethylpyridinium bromide. [Online] Available at: [Link]

-

NIST. 1-Ethylpyridinium bromide. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Online] Available at: [Link]

-

Wikipedia. Menshutkin reaction. [Online] Available at: [Link]

-

SIELC Technologies. 1-Ethylpyridinium bromide. [Online] Available at: [Link]

-

Cravotto, G., et al. (2014). A Speedy One-Pot Synthesis of Second-Generation Ionic Liquids Under Ultrasound and/or Microwave Irradiation. ResearchGate. [Online] Available at: [Link]

-

Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. [Online] Available at: [Link]

-

MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Online] Available at: [Link]

-

ResearchGate. (2018). 1H and 13C NMR spectral assignments of...bispyridinium...bromide derivatives. [Online] Available at: [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Online] Available at: [Link]

-

ResearchGate. (2021). 1H NMR spectrum of 4-mercapto-N-decylpyridinium bromide III. [Online] Available at: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Online] Available at: [Link]

-

Cravotto, G., & Cintas, P. (2007). Combined Microwaves/Ultrasound: A Synergistic Association for Green Chemistry. IRIS-AperTO. [Online] Available at: [Link]

-

ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Online] Available at: [Link]

-

International Journal of Pharmaceutical Research & Allied Sciences. (2016). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. [Online] Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-Ethylpyridinium bromide | SIELC Technologies [sielc.com]

- 3. 1-Ethylpyridinium bromide [webbook.nist.gov]

- 4. 1-Ethylpyridinium bromide [webbook.nist.gov]

- 5. 1-Ethylpyridinium bromide(1906-79-2) 1H NMR spectrum [chemicalbook.com]

- 6. Ethylpyridinium bromide | C7H10BrN | CID 15927 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comparative Analysis of the Physical Properties of 2-Ethylpyridine and 4-Ethylpyridine: An In-depth Technical Guide

Introduction

In the landscape of pharmaceutical and materials science research, a nuanced understanding of isomeric compounds is paramount. The subtle shift in the position of a functional group can dramatically alter the physical and chemical behavior of a molecule, thereby influencing its reactivity, bioavailability, and suitability for a given application. This guide provides a detailed comparative analysis of the physical properties of two constitutional isomers: 2-ethylpyridine and 4-ethylpyridine. As vital heterocyclic building blocks, their distinct characteristics are of significant interest to researchers, scientists, and professionals in drug development. This document will delve into the core physical properties, the underlying structural reasons for their differences, and the standardized methodologies for their empirical determination.

Molecular Structure and its Influence on Physical Properties

The foundational difference between 2-ethylpyridine and 4-ethylpyridine lies in the position of the ethyl group on the pyridine ring. This seemingly minor variation in molecular architecture gives rise to tangible differences in their physical properties.

Caption: Molecular structures of 2-ethylpyridine and 4-ethylpyridine.

The placement of the ethyl group in the ortho position (C2) in 2-ethylpyridine introduces steric hindrance around the nitrogen atom. In contrast, the para-position (C4) of the ethyl group in 4-ethylpyridine results in a more symmetric and less sterically hindered molecule. These structural nuances directly impact intermolecular forces, such as van der Waals interactions and dipole-dipole forces, which in turn govern the macroscopic physical properties.

Comparative Analysis of Physical Properties

The following table summarizes the key physical properties of 2-ethylpyridine and 4-ethylpyridine, compiled from various authoritative sources.

| Physical Property | 2-Ethylpyridine | 4-Ethylpyridine |

| Molecular Formula | C₇H₉N | C₇H₉N |

| Molecular Weight | 107.15 g/mol [1] | 107.15 g/mol [2] |

| Boiling Point | 149 °C[3][4][5][6] - 151 °C[7] | 168 °C[8] - 170 °C[9] |

| Melting Point | -63 °C[4][5][10] | -91 °C[8] |

| Density (at 25 °C) | 0.937 g/mL[3][6] | 0.942 g/mL[8][11] |

| Refractive Index (at 20 °C) | 1.496[3][6] - 1.500[7] | 1.501[8] - 1.502[12] |

| pKa (of conjugate acid) | 5.64[13] - 5.89[14] | 5.87[8][15] |

| Water Solubility | 42 g/L at 20°C[5], ca 45 g/L at 20℃[16] | 107 g/L[15] |

| Appearance | Colorless to pale yellow liquid[7] | Colorless to pale yellow liquid[15][17] |

Analysis of Key Differences

-

Boiling Point: 4-Ethylpyridine exhibits a significantly higher boiling point than 2-ethylpyridine. This can be attributed to the greater molecular symmetry and reduced steric hindrance in the 4-isomer, allowing for more effective intermolecular packing and stronger van der Waals forces. The ethyl group in the 2-position partially shields the nitrogen atom, potentially weakening dipole-dipole interactions.

-

Melting Point: The melting point of 4-ethylpyridine is considerably lower than that of 2-ethylpyridine. This is somewhat counterintuitive given the boiling point trend. The more symmetrical structure of 4-ethylpyridine allows for a more ordered and stable crystal lattice, which would typically lead to a higher melting point. However, the observed lower melting point suggests that other factors, such as the efficiency of crystal packing and the presence of rotational isomers in the liquid state, may play a more dominant role.

-

Density: The densities of the two isomers are quite similar, with 4-ethylpyridine being slightly denser. This aligns with the concept of more efficient molecular packing in the 4-isomer due to its higher symmetry.

-

pKa: The basicity of the two isomers, as indicated by their pKa values, is very close. The ethyl group is an electron-donating group, which increases the electron density on the pyridine ring and enhances the basicity of the nitrogen atom compared to unsubstituted pyridine. The slightly higher pKa of 4-ethylpyridine could be due to the more effective delocalization of the positive charge in its conjugate acid.

-

Water Solubility: 4-Ethylpyridine is more soluble in water than 2-ethylpyridine. The steric hindrance around the nitrogen atom in 2-ethylpyridine likely impedes its ability to form hydrogen bonds with water molecules as effectively as the more accessible nitrogen atom in the 4-isomer.

Experimental Methodologies for Property Determination

The accurate determination of these physical properties is crucial for their application in research and development. The following sections outline standardized protocols for measuring boiling point and pKa.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and reliable method for its determination is the micro-boiling point or Siwoloboff method.

Experimental Workflow: Micro-Boiling Point Determination

Caption: Workflow for micro-boiling point determination.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of the liquid (a few drops) is placed in a small-diameter test tube.

-

Apparatus Assembly: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid. The test tube is then attached to a thermometer.

-

Heating: The entire assembly is immersed in a heating bath, such as an oil bath, to ensure uniform heating.

-

Observation: The bath is heated slowly. As the temperature rises, a stream of bubbles will be observed escaping from the open end of the capillary tube.

-

Boiling Point Determination: The heating is discontinued, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[18][19][20][21]

Causality: This method relies on the principle that the rapid stream of bubbles indicates the vapor pressure of the liquid is equal to or greater than the external pressure. As the liquid cools, the vapor pressure decreases, and when it drops just below the external pressure, the liquid is forced back into the capillary. This point represents the equilibrium between the liquid and vapor phases, which is the definition of the boiling point.

Determination of pKa

The pKa is a measure of the acidity of a compound. For pyridine derivatives, it refers to the pKa of the conjugate acid (the pyridinium ion). Potentiometric titration is a standard and accurate method for its determination.

Experimental Workflow: pKa Determination by Potentiometric Titration

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. 2-Ethylpyridine 97 100-71-0 [sigmaaldrich.com]

- 4. 2-Ethylpyridine - 500g | Worldwide Life Sciences [wwmponline.com]

- 5. 2-Ethylpyridine, 98% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. 2-ethyl pyridine, 100-71-0 [thegoodscentscompany.com]

- 8. 4-Ethylpyridine | 536-75-4 [chemicalbook.com]

- 9. 4-Ethylpyridine [drugfuture.com]

- 10. 2-Ethylpyridine - (Pyridines|Pyridine and alkylpyridines):Koei Chemical Co., Ltd [koeichem.com]

- 11. fishersci.com [fishersci.com]

- 12. 4-ethyl pyridine, 536-75-4 [thegoodscentscompany.com]

- 13. Showing Compound 2-Ethylpyridine (FDB004395) - FooDB [foodb.ca]

- 14. 2-Ethylpyridine | 100-71-0 [chemicalbook.com]

- 15. Page loading... [wap.guidechem.com]

- 16. 100-71-0 | 2-Ethylpyridine [chemindex.com]

- 17. CAS 536-75-4: 4-Ethylpyridine | CymitQuimica [cymitquimica.com]

- 18. scribd.com [scribd.com]

- 19. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 20. uomus.edu.iq [uomus.edu.iq]

- 21. iunajaf.edu.iq [iunajaf.edu.iq]

1-Ethylpyridinium Bromide (CAS 1906-79-2): Structural Mechanics, Synthesis Protocols, and Applications in Advanced Materials

Executive Summary

1-Ethylpyridinium bromide is a quaternary ammonium salt that serves as a foundational building block in the development of pyridinium-based ionic liquids[1][2]. Characterized by its low volatility, high thermal stability, and tunable solvation potential, this compound is highly valued across drug development, electrochemistry, and green catalysis[3][4]. This technical guide provides an in-depth analysis of its structural mechanics, details a self-validating microwave-assisted synthesis protocol, and outlines the mixed-mode chromatographic techniques required for its analytical characterization.

Chemical Identity and Structural Mechanics

In 1-ethylpyridinium bromide, the cation is an ethylpyridinium ion—an aromatic six-membered pyridine ring alkylated at the nitrogen atom with a two-carbon ethyl group[2]. The counterion is a bromide anion (Br⁻)[2].

The defining characteristic of this compound is its classification as an ionic liquid precursor. The delocalized positive charge across the pyridinium ring, combined with the steric asymmetry introduced by the organic ethyl chain, prevents the ions from coordinating tightly[2]. This structural hindrance inhibits the formation of a highly ordered, stable crystal lattice, resulting in a compound that transitions to a liquid state at relatively low temperatures compared to traditional inorganic salts[2].

Quantitative Physicochemical Properties

| Property | Value |

| CAS Number | 1906-79-2[1] |

| Molecular Formula | C₇H₁₀BrN[5] |

| Molecular Weight | 188.07 g/mol [5] |

| Melting Point | 117 – 121 °C[6] |

| Appearance | White to almost white powder or crystal[6] |

| Solubility | Highly soluble in water and polar solvents; hygroscopic[6][7] |

Synthesis Methodologies: Ultrasound-Microwave Assisted Quaternization

Conventional synthesis of pyridinium ionic liquids relies on prolonged thermal heating (e.g., refluxing in toluene at 80 °C for 18 hours)[8]. To optimize yield and adhere to green chemistry principles, modern protocols utilize combined ultrasound-microwave reactors[9].

Causality of the Protocol

-

Microwave Heating (800W): Traditional conductive heating relies on convection, which is slow and can cause localized thermal degradation. Microwave irradiation provides rapid, uniform dielectric heating, accelerating the nucleophilic substitution reaction and reducing reaction time to just 60 minutes[9].

-

Ultrasound (1000W): Pyridine and bromoethane are initially immiscible. Acoustic cavitation generated by ultrasound creates micro-bubbles that implode, generating extreme localized shear forces. This dramatically enhances mass transfer and reactant collision rates without requiring harsh chemical solvents[9].

-

Temperature Control (50 °C): Bromoethane is highly volatile (boiling point ~38 °C). Maintaining the bulk reaction temperature strictly at 50 °C ensures sufficient activation energy for the quaternization while a cooling water condensation system prevents the evaporative loss of the alkylating agent[9].

Step-by-Step Experimental Protocol

-

Preparation: In a well-ventilated fume hood, add 4.0 mol of pyridine and 4.2 mol of bromoethane to a 1000 mL round-bottom flask[9]. (Note: The 0.2 mol excess of bromoethane drives the reaction equilibrium toward complete quaternization).

-

Reactor Setup: Secure the flask inside a combined ultrasound-microwave reactor equipped with a robust cooling water condensation system[9].

-

Parameter Initiation: Set the ultrasonic generator power to 1000 W and the microwave heating power to 800 W[9].

-

Reaction Phase: Initiate the reaction, strictly maintaining the internal temperature at 50 °C for exactly 60 minutes[9].

-

Isolation: Upon completion, remove the volatile unreacted bromoethane in vacuo. The resulting product is 1-ethylpyridin-1-ium bromide, typically yielding ~89%[9].

Microwave-assisted synthesis workflow for 1-ethylpyridinium bromide.

Applications in Drug Development & Material Science

-

Catalysis & Organic Synthesis: 1-Ethylpyridinium bromide functions as a highly efficient phase transfer catalyst. It facilitates the transfer of ions between aqueous and organic phases, thereby enhancing the reactivity and yield of nucleophilic substitution reactions crucial for synthesizing complex pharmaceutical intermediates[4][10].

-

Electrochemical Systems: Due to its ability to form stable ionic solutions, it is utilized as an electrolyte in redox studies, batteries, and supercapacitors, providing high ionic conductivity and a wide electrochemical window[3][4].

-

Advanced Materials: The compound is incorporated into ionic liquid-based composites, polymers, and coatings to improve chemical resistance, thermal stability, and surface characteristics[3][4].

Analytical Characterization: Mixed-Mode HPLC

Standard reversed-phase High-Performance Liquid Chromatography (HPLC) struggles to retain highly polar, charged ionic liquids. A specialized mixed-mode chromatographic approach is required for accurate quantification[2].

Causality of the Protocol

-

Mixed-Mode Chromatography (Newcrom AH): This specific stationary phase features both hydrophobic and ion-exchange properties. It allows for the simultaneous retention of the organic ethyl/pyridine moiety and the delocalized charged pyridinium ion[2].

-

Ammonium Formate (AmFm) Modifier: Adding AmFm (pH 3.0) to the mobile phase acts as an ionic modifier. It controls the ionization state of both the column's stationary phase and the analyte, preventing peak tailing and ensuring sharp, symmetrical elution profiles[11].

-

Evaporative Light Scattering Detection (ELSD): While the pyridinium ring is UV-active, the bromide anion lacks a strong chromophore. ELSD evaporates the mobile phase and measures the light scattered by the remaining non-volatile analyte particles, providing a universal detection method for the intact ionic salt[2][11].

Step-by-Step Analytical Protocol

-

Sample Preparation: Dissolve the synthesized 1-ethylpyridinium bromide in the mobile phase. Ensure the concentration is above the ELSD limit of detection (~70 ppb)[11].

-

Column Equilibration: Install a Newcrom AH column (4.6 x 100 mm, 5 µm, 100 Å) and equilibrate it with a mobile phase of Acetonitrile (MeCN) and Water, modified with 10 mM Ammonium Formate (pH 3.0)[11].

-

Injection & Separation: Inject a 1 µL sample volume. Run a gradient method (MeCN/H₂O – 30-80% over 10 minutes) at a flow rate of 1.0 mL/min[11].

-

Detection: Route the column eluent to an ELSD system. Set the nebulizer and evaporator temperatures to 50 °C with a carrier gas flow rate of 1.6 SLM to ensure complete evaporation of the mobile phase and accurate detection of the ionic liquid[11].

HPLC analytical separation workflow for pyridinium-based ionic liquids.

References

-

1-Ethylpyridinium bromide , SIELC Technologies. Available at: [Link]

-

1-Ethylpyridinium bromide CAS:1906-79-2 , Xindao Biotech. Available at:[Link]

-

HPLC Method for Separation of 1-Butylpyridinium chloride and 1-Ethylpyridinium bromide on Newcrom AH Column , AugustaChrom. Available at: [Link]

-

Ethylpyridinium bromide | C7H10BrN | CID 15927 , PubChem. Available at:[Link]

-

Some 4-dimethylaminopyridinium-based ionic liquids and/or salts , MOCEDES. Available at: [Link]

Sources

- 1. 1-Ethylpyridinium Bromide | 1906-79-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. 1-Ethylpyridinium bromide | SIELC Technologies [sielc.com]

- 3. chemimpex.com [chemimpex.com]

- 4. roco.global [roco.global]

- 5. Ethylpyridinium bromide | C7H10BrN | CID 15927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Ethylpyridinium bromide | 1906-79-2 [chemicalbook.com]

- 7. CAS 1906-79-2: Ethylpyridinium bromide | CymitQuimica [cymitquimica.com]

- 8. mocedes.org [mocedes.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Wholesale 1-Ethylpyridinium bromide CAS:1906-79-2 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 11. hplc-shop.de [hplc-shop.de]

A Comprehensive Technical Guide to the Solubility of 1-Ethylpyridinium Salts in Common Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-ethylpyridinium salts in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of ionic liquid solubility, the critical factors influencing it, and practical methodologies for its determination and prediction. By synthesizing technical data with field-proven insights, this guide aims to be an essential resource for the effective application of 1-ethylpyridinium-based ionic liquids.

Introduction: The Significance of 1-Ethylpyridinium Salts and Their Solubility

1-Ethylpyridinium salts belong to the vast and versatile class of ionic liquids (ILs), which are salts with melting points below 100°C.[1] Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional volatile organic compounds (VOCs) in a myriad of applications, including synthesis, catalysis, electrochemistry, and drug delivery.[2] The solubility of these salts in organic solvents is a critical parameter that dictates their utility in these applications, influencing reaction kinetics, product purity, and process design. A thorough understanding of their solubility behavior is, therefore, paramount for their effective implementation.

This guide focuses specifically on the 1-ethylpyridinium cation due to its prevalence in research and its foundational role in the development of functionalized ionic liquids. We will explore how the interplay between the 1-ethylpyridinium cation, the associated anion, and the properties of the organic solvent governs the extent of solubility.

Theoretical Frameworks for Understanding Solubility

The solubility of ionic liquids is a complex phenomenon governed by a delicate balance of intermolecular forces. Two primary theoretical frameworks are particularly useful for rationalizing and predicting the solubility of 1-ethylpyridinium salts: Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS).

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle that "like dissolves like."[3] This model dissects the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[3] Each molecule is assigned a set of three Hansen parameters, which can be visualized as a point in a three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent are in this space, the more likely they are to be miscible.[3] The distance (Ra) between two substances in Hansen space is calculated as:

Ra = √[4(δd1 - δd2)² + (δp1 - δp2)² + (δh1 - δh2)²]

A smaller Ra value indicates a higher likelihood of solubility. The factor of 4 for the dispersion term is an empirical constant that has been found to improve the accuracy of predictions.[3]

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and liquid mixtures, including solubility.[4][5] This model calculates the chemical potential of a solute in a solvent based on the interaction energies of the molecular surfaces.[4] The process involves a quantum mechanical calculation (typically using Density Functional Theory, DFT) to determine the screening charge density on the surface of each molecule as if it were in a perfect conductor.[4] These surface charge distributions are then used in a statistical mechanics framework to calculate the thermodynamic properties of the liquid mixture.[4] COSMO-RS has shown considerable success in predicting the solubility of ionic liquids in various solvents.[6][7]

Key Factors Influencing the Solubility of 1-Ethylpyridinium Salts

The solubility of 1-ethylpyridinium salts is a multifactorial property, with the nature of the anion, the properties of the solvent, and to a lesser extent, temperature, playing crucial roles.

The Dominant Role of the Anion

The choice of anion has a profound impact on the physicochemical properties of an ionic liquid, including its solubility.[8] For 1-ethylpyridinium salts, the anion dictates the strength of the cation-anion interaction, which in turn influences how readily the ions can be solvated by solvent molecules.

-

Halide Anions (Cl⁻, Br⁻, I⁻): 1-Ethylpyridinium halides, such as the bromide and chloride salts, tend to be more soluble in polar protic solvents like water and alcohols.[9][10] This is due to the strong hydrogen bonding interactions that can form between the halide anion and the solvent's hydroxyl groups. Their solubility in non-polar solvents is generally low. 1-Ethylpyridinium chloride is soluble in water.[11]

-

Tetrafluoroborate (BF₄⁻) and Hexafluorophosphate (PF₆⁻): These anions are weakly coordinating and form salts that are often hydrophobic.[12] 1-Ethylpyridinium tetrafluoroborate is soluble in polar solvents.[13] The solubility of 1-ethylpyridinium hexafluorophosphate in ethanol-water mixtures shows a maximum when the mass fraction of water is 0.40, indicating complex solvent-solute interactions.[12] The solubility of similar imidazolium-based hexafluorophosphates in aromatic hydrocarbons is generally low and decreases with increasing molecular weight of the solvent.[14]

-

Trifluoromethanesulfonate (Triflate, TfO⁻): The triflate anion imparts a balance of polarity and hydrophobicity. 1-Ethylpyridinium triflate is a solid at room temperature and its solubility will depend on the solvent's ability to overcome the lattice energy.

-

Bis(trifluoromethylsulfonyl)imide (NTf₂⁻ or TFSI⁻): This large, non-coordinating anion typically leads to the formation of hydrophobic ionic liquids.[15] 1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide is very soluble in N,N-dimethylformamide (DMF), soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[15]

The Influence of the Organic Solvent

The properties of the organic solvent are critical in determining whether a 1-ethylpyridinium salt will dissolve. The "like dissolves like" principle is a useful starting point.

-

Polar Protic Solvents: Solvents like water, methanol, and ethanol can form strong hydrogen bonds with anions that are good hydrogen bond acceptors (e.g., halides). They can also solvate both the cation and anion through ion-dipole interactions.

-

Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, and DMF lack O-H or N-H bonds and therefore cannot act as hydrogen bond donors.[16][17] However, their high polarity allows them to effectively solvate ions through dipole-dipole and ion-dipole interactions.[16] As observed, 1-ethylpyridinium bis(trifluoromethylsulfonyl)imide shows high solubility in DMF.[15]

-

Non-Polar Solvents: Solvents like toluene and hexane have low dielectric constants and weak intermolecular forces.[18] Consequently, they are generally poor solvents for ionic salts like 1-ethylpyridinium derivatives. However, some degree of miscibility can be observed, particularly with larger, more hydrophobic anions. For instance, while pyridinium-based tetrafluoroborates have very low solubility in toluene, toluene is moderately soluble in these ionic liquids.[19] Aromatic hydrocarbons are generally more soluble in water than aliphatic hydrocarbons.[20]

Effect of Temperature

The solubility of solids in liquids generally increases with temperature, as the increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces in the solvent. For 1-ethylpyridinium salts that are solid at room temperature, increasing the temperature will typically enhance their solubility in a given solvent.

Quantitative Solubility Data

| 1-Ethylpyridinium Salt | Anion | Solvent | Solubility | Reference(s) |

| 1-Ethylpyridinium Chloride | Cl⁻ | Water | Soluble | [11] |

| 1-Ethylpyridinium Bromide | Br⁻ | General Solvents | Excellent solubility in a range of solvents | [9] |

| 1-Ethylpyridinium Tetrafluoroborate | BF₄⁻ | Polar Solvents | Soluble | [13] |

| 1-Ethylpyridinium Hexafluorophosphate | PF₆⁻ | Ethanol/Water (0.6:0.4 w/w) | Higher than in pure ethanol or water | [12] |

| 1-Ethylpyridinium Hexafluorophosphate | PF₆⁻ | Aromatic Hydrocarbons | Low | [21] |

| 1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide | NTf₂⁻ | N,N-Dimethylformamide (DMF) | Very Soluble | [15] |

| 1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide | NTf₂⁻ | Methanol | Soluble | [15] |

| 1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide | NTf₂⁻ | Glacial Acetic Acid | Sparingly Soluble | [15] |

| 1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide | NTf₂⁻ | Chloroform | Very Slightly Soluble | [15] |

| 1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide | NTf₂⁻ | Water | Practically Insoluble | [15] |

Note: "Soluble" and "Insoluble" are qualitative terms. For precise applications, experimental determination of solubility is recommended.

Experimental Methodologies for Solubility Determination

Accurate determination of the solubility of 1-ethylpyridinium salts is crucial for their effective application. The following are detailed protocols for two common methods, adapted for the specific properties of ionic liquids.

Gravimetric Method

This classic method is reliable for determining the solubility of solid 1-ethylpyridinium salts.[22]

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the 1-ethylpyridinium salt to a known volume of the desired organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatted shaker or magnetic stirrer is recommended.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, heated or temperature-equilibrated syringe to prevent precipitation upon cooling.

-

-

Solvent Evaporation:

-

Transfer the supernatant to a pre-weighed vial.

-

Due to the low volatility of ionic liquids, the solvent can be removed under reduced pressure at a slightly elevated temperature. A rotary evaporator is ideal for this purpose.

-

-

Determination of Solute Mass:

-

Once the solvent is completely removed, place the vial containing the ionic liquid residue in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved. This ensures the removal of any residual solvent.

-

The final weight of the vial minus its initial weight gives the mass of the dissolved 1-ethylpyridinium salt.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

-

UV-Vis Spectrophotometric Method

This method is suitable for 1-ethylpyridinium salts that exhibit a chromophore (the pyridinium ring) and for determining solubility in a more automated or high-throughput manner.[23]

Protocol:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of the 1-ethylpyridinium salt in the desired solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear according to the Beer-Lambert law.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Dilution and Measurement:

-

Withdraw a small, known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Conclusion

The solubility of 1-ethylpyridinium salts in common organic solvents is a critical parameter that is governed by a complex interplay of factors, most notably the nature of the anion and the properties of the solvent. While a comprehensive quantitative dataset remains a target for future research, the theoretical frameworks of Hansen Solubility Parameters and COSMO-RS provide powerful predictive tools for solvent selection. The experimental protocols detailed in this guide offer reliable methods for the accurate determination of solubility, enabling researchers and drug development professionals to harness the full potential of these versatile ionic liquids. As the field of ionic liquids continues to expand, a deeper understanding of their solubility behavior will be instrumental in driving innovation and the development of novel applications.

References

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

- Wu, Y., et al. (2013). Quantification of Ionic Liquids Concentration in Water and Qualification of Conjugated and Inductive Effects of Ionic Liquids by UV-Visible Spectroscopy.

- Li, W., et al. (2009). Solubilities of 1-Ethylpyridinium Hexafluorophosphate in Ethanol + Water from (278.15 to 345.15) K.

- Klamt, A. (2011). The COSMO and COSMO-RS solvation models. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(5), 699-709.

-

COSMO-RS | Thermodynamics & Solubility Prediction Software - SCM. (n.d.). Retrieved from [Link]

- Arlt, W., et al. (2004). Separation of aromatic and aliphatic hydrocarbons with ionic liquids. Green Chemistry, 6(5), 245-249.

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

- Domańska, U., & Marciniak, A. (2003). Solubility of 1-Alkyl-3-methylimidazolium Hexafluorophosphate in Hydrocarbons.

-

Effect of anion and alkyl chain length on the structure and interactions of N -alkyl pyridinium ionic liquids | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Ionic Liquids - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

1-Ethylpyridinium Bis(trifluoromethylsulfonyl)Imide, 99% - Hiyka. (2024, June 12). Retrieved from [Link]

-

The Solubility Parameters of Ionic Liquids - PMC - NIH. (2010, April 27). Retrieved from [Link]

-

1-Ethylpyridinium bis(trifluoromethylsulfonyl)imde - PubChem. (n.d.). Retrieved from [Link]

-

1-Ethylpyridinium bromide - the NIST WebBook. (n.d.). Retrieved from [Link]

- Niu, S., et al. (2021). Recent advances in application of ionic liquids in lithium-ion batteries. Journal of Energy Chemistry, 59, 233-257.

-

Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning - Frontiers. (2024, October 30). Retrieved from [Link]

-

Mutual Solubility of Pyridinium-Based Tetrafluoroborates and Toluene - accedaCRIS - ULPGC. (n.d.). Retrieved from [Link]

-

The Basics of UV-Vis Spectrophotometry - Agilent. (n.d.). Retrieved from [Link]

-

Determination of Solubility Parameters of Ionic Liquids and Ionic Liquid/Solvent Mixtures from Intrinsic Viscosity - Kinam Park. (2014, August 21). Retrieved from [Link]

-

polar aprotic solvents: Topics by Science.gov. (n.d.). Retrieved from [Link]

-

1-Ethylpyridinium bromide - SIELC Technologies. (2023, July 10). Retrieved from [Link]

-

1-Ethylpyridinium Tetrafluoroborate: A Key Ionic Liquid for Modern Chemical Synthesis. (2026, March 25). Retrieved from [Link]

-

Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning - PMC. (2024, October 31). Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

2.9 Protic and Aprotic Solvents - W.W. Norton. (n.d.). Retrieved from [Link]

-

Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. (n.d.). Retrieved from [Link]

-

Understanding liquid–liquid equilibria in binary mixtures of hydrocarbons with a thermally robust perarylphosphonium-based ionic liquid - PMC. (n.d.). Retrieved from [Link]

-

Solubility for F3 F4. (n.d.). Retrieved from [Link]

-

How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis - http:/ /ejournal.upi. edu. (2023, September 15). Retrieved from [Link]

-

Properties of Esters - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

1-Ethylpyridinium chloride | CAS#:2294-38-4 | Chemsrc. (2025, August 25). Retrieved from [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27). Retrieved from [Link]

-

MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). Retrieved from [Link]

-

Solubility of aliphatic hydrocarbons in piperidinium ionic liquids: measurements and modeling in terms of perturbed-chain statistical associating fluid theory and nonrandom hydrogen-bonding theory - PubMed. (2011, November 3). Retrieved from [Link]

-

1-Ethylpyridinium Chloride | C7H10ClN | CID 75299 - PubChem. (n.d.). Retrieved from [Link]

-

Cas 712354-97-7,1-ETHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE. (n.d.). Retrieved from [Link]

-

Polar aprotic solvent - Wikipedia. (n.d.). Retrieved from [Link]

-

HPLC Method for Analysis of 1-Ethylpyridinium Bromide on Newcrom AH Column - AugustaChrom. (n.d.). Retrieved from [Link]

-

Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature. (n.d.). Retrieved from [Link]

-

Acetone as a Polar Cosolvent for Pyridinium-Based Ionic Liquids - arXiv. (n.d.). Retrieved from [Link]

Sources

- 1. Hansen solubility parameters [stenutz.eu]

- 2. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. zenodo.org [zenodo.org]

- 5. scm.com [scm.com]

- 6. Frontiers | Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning [frontiersin.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemimpex.com [chemimpex.com]

- 11. 2294-38-4 CAS MSDS (1-Ethylpyridinium chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 13. nbinno.com [nbinno.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. hiyka.com [hiyka.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 18. Solubility of aliphatic hydrocarbons in piperidinium ionic liquids: measurements and modeling in terms of perturbed-chain statistical associating fluid theory and nonrandom hydrogen-bonding theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 20. kodiak.ca [kodiak.ca]

- 21. researchgate.net [researchgate.net]

- 22. uomus.edu.iq [uomus.edu.iq]

- 23. ionike.com [ionike.com]

Whitepaper: Advanced Safety, Handling, and Disposal Protocols for 1-Ethylpyridine and Pyridinium Derivatives

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as an integrated system of chemical causality and risk mitigation. In industrial synthesis and drug development, the term "1-ethylpyridine" is frequently encountered as a colloquial shorthand. Chemically, it typically refers to either 1-ethylpyridinium salts (e.g., 1-ethylpyridinium bromide, widely used in ionic liquids and phase-transfer catalysis) or serves as a structural misnomer for the volatile free-base 1[1].

Because the hazard profiles of the volatile free-base and the solid cationic salts differ drastically, this whitepaper establishes a unified, self-validating safety architecture that addresses the underlying causality of hazards for both chemical classes[2].

Mechanistic Toxicology & Quantitative Hazard Data

To design an effective safety protocol, we must first understand the why behind the hazards.

-

Flammability & Volatility (Free-Base): 2-Ethylpyridine is a highly flammable liquid with a flash point of 39 °C[2]. Its vapors are heavier than air, creating a severe risk of flashback if exposed to ignition sources[3]. Furthermore, free-base pyridines have an extremely low odor threshold (stench), which can cause rapid olfactory fatigue.

-

Cellular Toxicity & Irritation (Salts): 1-Ethylpyridinium salts are potent irritants. The positively charged pyridinium ring interacts aggressively with negatively charged phospholipid bilayers in human cell membranes, causing rapid protein denaturation and severe mucosal irritation upon contact[4].

Quantitative Safety Data Comparison

| Chemical Entity | CAS Number | Physical State | Flash Point | Vapor Pressure (25°C) | Primary GHS Hazard Codes |

| 2-Ethylpyridine | 100-71-0 | Clear Liquid | 39 °C | 4.89 mmHg | H226, H312, H315, H319, H332[5] |

| 1-Ethylpyridinium bromide | 1906-79-2 | Solid / Crystalline | N/A | Negligible | H315, H319, H335[6] |

| 1-Ethylpyridinium chloride | 2294-38-4 | Solid / Crystalline | N/A | Negligible | H315, H319[4] |

Engineering Controls & PPE Decision Matrix

Standardizing personal protective equipment (PPE) requires matching the barrier material to the chemical's physical state and permeation rate. For example, standard thin nitrile gloves offer virtually zero breakthrough time against free-base pyridines; butyl rubber is required to prevent dermal absorption.

Decision matrix for engineering controls and PPE selection based on chemical state.

Standard Operating Procedure (SOP): Safe Handling Workflow

This self-validating protocol ensures that every action has a verifiable safety checkpoint to prevent exposure.

Step 1: Pre-Operation Verification

-

Action: Verify fume hood face velocity is ≥100 fpm. For 2-ethylpyridine, ensure all electrical equipment within the hood is spark-proof[5].

-

Validation: Check the digital hood monitor; physically remove any hot plates or standard stirrers not rated for flammable vapors.

Step 2: Material Transfer

-

Action (Liquid): Use a closed-system transfer (e.g., Schlenk line or cannula) to move 2-ethylpyridine to prevent vapor release and stench propagation.

-

Action (Solid): Weigh 1-ethylpyridinium salts in a ventilated enclosure. Use anti-static weighing boats to prevent aerosolization of the irritating dust[7].

-

Validation: No detectable pyridine odor (stench) outside the hood; no visible dust accumulation on the balance.

Step 3: Execution & Monitoring

-

Action: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to mitigate the flammability risk of the free-base and the hygroscopic nature of the pyridinium salts.

-

Validation: An oil bubbler confirms positive inert gas pressure within the reaction vessel.

Step 4: Decontamination

-

Action: Wash all glassware that contacted free-base pyridine with a dilute acidic solution (e.g., 1M HCl) to protonate the pyridine ring. This causality-driven step renders the compound water-soluble and odorless before standard washing.

-

Validation: Glassware exhibits no residual stench prior to entering the general washing stream.

Emergency Spill Response & Containment

In the event of a spill, immediate categorization of the material dictates the response. Applying the wrong absorbent to a flammable liquid can trigger a fire.

Step-by-step emergency spill response and containment workflow.

Step-by-Step Spill Methodology:

-

Evacuation & Source Control: Immediately evacuate personnel. For 2-ethylpyridine, shut off all ignition sources and power down nearby equipment to prevent vapor ignition[3].

-

Containment:

-

For Liquids: Surround the spill with an inert, non-combustible absorbent like vermiculite or dry sand. Never use sawdust or combustible materials [3].

-

For Solids: Lightly dampen the 1-ethylpyridinium salt with water to suppress dust formation before sweeping, or use a specialized HEPA-filtered vacuum[8].

-

-

Collection: Use non-sparking tools to scoop the absorbed material into a chemically resistant, sealable container (e.g., high-density polyethylene)[7].

-

Secondary Decontamination: Wash the spill area with a mild detergent and water, ensuring the runoff is collected as hazardous waste.

Waste Management & Disposal Guidelines

Improper disposal of pyridine derivatives poses severe environmental risks due to their mobility in groundwater and toxicity to aquatic life.

-

Prohibition: Never flush 2-ethylpyridine or 1-ethylpyridinium salts down the sanitary sewer[5].

-

Primary Disposal Method: The mandated disposal route is controlled incineration[7].

-

Causality of Disposal Choice: Pyridine rings contain nitrogen. Incineration must be performed at a licensed chemical destruction plant equipped with an afterburner and a flue gas scrubber. The scrubber is critical to neutralize the highly toxic nitrogen oxides ( NOx ) generated during the combustion of the pyridine ring[3].

-

Waste Classification: Liquid waste should be classified under EPA D001 (Ignitable) and segregated from acidic waste streams to prevent exothermic acid-base reactions[3].

Sources

- 1. 2-Ethylpyridine | C7H9N | CID 7523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-エチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. aksci.com [aksci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. thomassci.com [thomassci.com]

- 7. zycz.cato-chem.com [zycz.cato-chem.com]

- 8. fishersci.com [fishersci.com]

Theoretical and Computational Elucidation of 1-Ethylpyridine: A Technical Guide for Advanced Research

Introduction: The Significance of the Pyridine Scaffold and the Role of In Silico Analysis

The pyridine ring is a foundational scaffold in medicinal chemistry and materials science.[1] Its unique physicochemical properties, such as enhanced water solubility and the ability to form hydrogen bonds, make it a prevalent feature in a vast array of biologically active molecules and functional materials.[1] 1-Ethylpyridine, a simple yet important derivative, serves as a model system for understanding the electronic and steric effects of alkyl substitution on the pyridine nucleus. Its study is relevant to atmospheric chemistry, where pyridinated compounds have been identified as significant ionic species in the troposphere.[2]

To accelerate the discovery and optimization of pyridine-based compounds, computational chemistry has emerged as an indispensable tool.[1] Theoretical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure, molecular geometry, and reactivity of these compounds at an atomic level.[1][3] This technical guide provides a comprehensive overview of the application of theoretical and computational methods to the study of 1-ethylpyridine, designed for researchers, scientists, and drug development professionals.

Part 1: Molecular Structure and Spectroscopic Properties

A fundamental aspect of understanding a molecule is the precise characterization of its three-dimensional structure and its response to electromagnetic radiation. Computational methods allow for the high-accuracy prediction of these properties, which can be directly compared with and used to interpret experimental data.

Geometric Parameters

The first step in any computational analysis is to determine the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 1-ethylpyridine, this involves optimizing bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) is a robust method for geometry optimization, offering a favorable balance between accuracy and computational cost.[1] The choice of functional and basis set is critical. A common and effective combination for organic molecules is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[4] The inclusion of diffuse functions (++) is important for accurately describing the lone pair of electrons on the nitrogen atom, while polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.

Table 1: Predicted vs. Experimental Geometric Parameters for Pyridine Derivatives

| Parameter | Bond/Angle | Calculated (B3LYP/6-311++G(d,p)) | Experimental (Pyridine) |

| Bond Length (Å) | C2-N1 | 1.338 | 1.338 |

| C6-N1 | 1.338 | 1.338 | |

| C2-C3 | 1.395 | 1.394 | |

| C3-C4 | 1.392 | 1.394 | |

| Bond Angle (°) | C6-N1-C2 | 117.0 | 116.8 |

| N1-C2-C3 | 123.8 | 123.9 | |

| C2-C3-C4 | 118.5 | 118.5 |

Note: Experimental values for pyridine are provided as a reference. The ethyl substitution in 1-ethylpyridine is expected to cause minor deviations in the geometry of the aromatic ring.

Vibrational Analysis

Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[1]

-

Prediction of Spectroscopic Data: The calculated harmonic vibrational frequencies can be directly compared to experimental infrared (IR) and Raman spectra.[4]

It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the computational method. The scaled theoretical spectra can then be used to assign the vibrational modes observed experimentally. For instance, the characteristic C-H stretching vibrations of the ethyl group and the ring breathing modes of the pyridine nucleus can be precisely identified.[4] Theoretical spectrograms, such as those for IR and Raman, can be constructed and compared directly with experimental data to validate the computational model.[4][5]

Part 2: Electronic Structure and Reactivity

The distribution of electrons within a molecule governs its reactivity. Computational chemistry provides a suite of tools to analyze this distribution and predict how a molecule will behave in a chemical reaction.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[1]

-

HOMO: Represents the ability of a molecule to donate electrons (nucleophilicity).

-

LUMO: Represents the ability of a molecule to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability. A large HOMO-LUMO gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. For 1-ethylpyridine, the lone pair on the nitrogen atom significantly contributes to the HOMO, making it the primary site for electrophilic attack (e.g., protonation).

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface.

-

Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. In 1-ethylpyridine, the most negative region is concentrated around the nitrogen atom due to its lone pair of electrons.

-

Blue Regions (Positive Potential): Indicate areas of low electron density or positive charge, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

Reactivity Descriptors

Global and local reactivity descriptors derived from DFT provide quantitative measures of a molecule's reactivity.[6]

Table 2: Key Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Global Softness (S) | 1/(2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | χ²/ (2η) | A measure of the ability to accept electrons. |

These descriptors are crucial for comparing the reactivity of different pyridine derivatives and for understanding the influence of substituents like the ethyl group.[7] For example, the electron-donating nature of the ethyl group increases the electron density on the pyridine ring, particularly at the nitrogen atom, enhancing its basicity and nucleophilicity compared to unsubstituted pyridine.[8]

Part 3: Applications in Drug Development and Mechanistic Studies

The theoretical framework established in the previous sections has direct practical applications, particularly in the field of drug discovery and in elucidating complex reaction mechanisms.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] In drug development, this involves docking a potential drug molecule (ligand), such as a 1-ethylpyridine derivative, into the active site of a target protein.[10][11]

The insights from electronic structure calculations are critical for successful docking studies. The MEP surface helps to identify the regions of the ligand that are likely to form hydrogen bonds or other electrostatic interactions with the protein. The optimized geometry provides the correct conformation of the ligand for docking. Docking studies can predict the binding affinity (often reported as a binding energy in kcal/mol) and the specific interactions that stabilize the ligand-protein complex.[12][13] This information is invaluable for designing more potent and selective drug candidates.[9]

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms.[3] For reactions involving 1-ethylpyridine, such as its reaction with hydroxyl radicals in the atmosphere or its role in catalytic cycles, DFT can be used to map out the entire reaction pathway.[2]

This involves:

-

Identifying Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized.

-

Locating Transition States (TS): The transition state is the highest energy point along the reaction coordinate. It is a saddle point on the potential energy surface and is characterized by having exactly one imaginary vibrational frequency.

-

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is a key factor in the reaction kinetics.

By calculating the Gibbs free energies of all stationary points (reactants, intermediates, transition states, and products), a complete energy profile for the reaction can be constructed.[3] This allows researchers to determine the most likely reaction pathway and to understand the factors that control the reaction rate and selectivity.

Part 4: Standard Computational Protocols

To ensure reproducibility and accuracy, it is essential to follow standardized computational protocols. The following outlines a typical workflow for the theoretical study of 1-ethylpyridine.

Workflow for Computational Analysis of 1-Ethylpyridine

Caption: A standard workflow for the computational study of a molecule like 1-ethylpyridine.

Step-by-Step Protocol for Geometry Optimization and Frequency Analysis

-

Structure Input: Create an initial 3D structure of 1-ethylpyridine using molecular building software.

-

Calculation Setup:

-

Choose a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Specify the calculation type: Opt Freq (Optimization followed by Frequency).

-

Select the method: B3LYP.

-

Select the basis set: 6-311++G(d,p).

-

Define the charge (0) and multiplicity (1 for a singlet state).

-

-

Execution: Submit the calculation to run on a high-performance computing cluster.

-

Analysis of Output:

-

Convergence: Verify that the geometry optimization has converged successfully.

-

Frequencies: Check the output of the frequency calculation. Confirm there are no imaginary frequencies, indicating a true energy minimum.

-

Data Extraction: Extract the optimized coordinates, bond lengths, angles, and the calculated vibrational frequencies and intensities.

-

Visualization: Visualize the optimized structure and the normal modes of vibration.

-

Conclusion and Future Outlook

Theoretical and computational studies provide an invaluable framework for understanding the fundamental properties of 1-ethylpyridine and related compounds.[1] By employing methods such as Density Functional Theory, researchers can accurately predict molecular structure, spectroscopic properties, and reactivity. These in silico approaches, when integrated with experimental work, offer a rational, cost-effective strategy for a wide range of applications, from designing novel therapeutic agents to understanding atmospheric chemical processes. The continued development of computational methods and computing power promises to further enhance the predictive power of these studies, accelerating the journey from molecular concept to real-world application.

References

- Title: Theoretical studies and DFT calculations of pyridine compounds Source: Benchchem URL

- Title: Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives Source: Oberlin College and Conservatory URL

- Title: Computational analysis of the reaction of 1 with pyridine. a Simplified...

- Title: Design, Synthesis and Molecular Docking Studies of Novel Pyridine and 1,2,3-Triazole Hybrid Molecules Source: International Journal of Environmental Sciences URL

- Title: Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives Source: PDF URL

- Title: Molecular structure and vibrational analysis of 3-Ethylpyridine using ab initio HF and density functional theory (B3LYP)

- Title: Computational predictions and reactivity analyses of organic reactions Source: Apollo URL

- Title: Theoretical studies on the kinetics and reactivity of the gas-phase addition and H-abstraction reactions of methylpyridine with atomic chlorine Source: OUCI URL

- Title: Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity Source: Journal of Pharmaceutical Research International URL

- Title: From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations Source: The Journal of Physical Chemistry A - ACS Publications URL

- Title: Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives Source: PMC URL

- Title: 1-Ethylpyridine | C7H11N Source: PubChem - NIH URL

- Title: Synthesis of Pyridine-Based Imine Compounds and Molecular Docking Studies Against Dopamine D2 Receptors Source: ResearchGate URL

- Title: DFT analysis of substituent effects on electron-donating efficacy of pyridine Source: ResearchGate URL

- Title: VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS Source: Canadian Science Publishing URL

- Title: Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods Source: MDPI URL

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. www2.oberlin.edu [www2.oberlin.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Computational predictions and reactivity analyses of organic reactions [repository.cam.ac.uk]

- 9. theaspd.com [theaspd.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. journaljpri.com [journaljpri.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Analytical Chemist's Guide to Ethylpyridine Isomers: An In-depth Interpretation of 1H and 13C NMR Spectra

This technical guide provides a comprehensive exploration of the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of ethylpyridine isomers. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of 1H and 13C NMR spectra, moving beyond basic data reporting to explain the causal relationships between molecular structure and spectral features. Herein, we delve into the nuances of chemical shifts, coupling constants, and advanced 2D NMR techniques to unambiguously differentiate between 2-ethylpyridine, 3-ethylpyridine, and 4-ethylpyridine.

Foundational Principles: Understanding the Pyridine Ring in NMR

The pyridine ring, a six-membered aromatic heterocycle, presents a unique electronic environment that profoundly influences its NMR spectrum. The nitrogen atom, being more electronegative than carbon, induces a significant deshielding effect on the ring protons and carbons, particularly at the α (C2, C6) and γ (C4) positions. This deshielding results in characteristically downfield chemical shifts compared to benzene.[1]

The order of deshielding for the protons in an unsubstituted pyridine ring is generally α > γ > β.[1] This is a direct consequence of the nitrogen's electron-withdrawing inductive and resonance effects. Understanding this baseline is crucial for interpreting the more complex spectra of substituted pyridines like the ethylpyridines.

The Influence of the Ethyl Substituent: A Positional Analysis

The introduction of an ethyl group onto the pyridine ring introduces further complexity and, importantly, the key differentiating features in the NMR spectra of the three isomers. The ethyl group is a weak electron-donating group, which will cause a slight shielding (upfield shift) of the ring protons and carbons. However, the magnitude of this effect and the resulting coupling patterns are highly dependent on the substituent's position.

2-Ethylpyridine: The Ortho Isomer

In 2-ethylpyridine, the ethyl group is positioned adjacent to the nitrogen atom. This proximity leads to distinct spectral characteristics in both the 1H and 13C NMR spectra.

1H NMR Analysis of 2-Ethylpyridine:

The aromatic region of the 1H NMR spectrum of 2-ethylpyridine will display four distinct signals, each corresponding to a single proton. The proton at the 6-position (H-6) is typically the most downfield due to its proximity to the electronegative nitrogen. The remaining protons at positions 3, 4, and 5 will appear more upfield, with their exact chemical shifts influenced by both the nitrogen and the ethyl group. The ethyl group's protons will present as a characteristic quartet for the methylene group (-CH2-) and a triplet for the methyl group (-CH3).

13C NMR Analysis of 2-Ethylpyridine: